8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one 8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 87165-87-5
VCID: VC15932036
InChI: InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one

CAS No.: 87165-87-5

Cat. No.: VC15932036

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one - 87165-87-5

Specification

CAS No. 87165-87-5
Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
IUPAC Name 8-(bromomethyl)-2-methylchromen-4-one
Standard InChI InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3
Standard InChI Key DJIQFUKGEMJGKZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=CC=CC(=C2O1)CBr

Introduction

Chemical Identity and Structural Characteristics

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one belongs to the chromone family, distinguished by a bromomethyl (-CH2_2Br) substituent at the 8-position and a methyl (-CH3_3) group at the 2-position of the benzopyran ring . Its molecular structure (Figure 1) is defined by the following features:

  • Core scaffold: A fused benzene and γ-pyrone ring system (4H-1-benzopyran-4-one).

  • Substituents:

    • 8-position: Bromomethyl group, introducing electrophilic reactivity.

    • 2-position: Methyl group, enhancing steric and electronic effects.

PropertyValueSource
Molecular formulaC11H9BrO2\text{C}_{11}\text{H}_9\text{BrO}_2
Molar mass251.98 g/mol
SMILES notationCC1=CC(=O)C2=CC=CC(=C2O1)CBr

The bromomethyl group at position 8 positions this compound as a potential intermediate for further functionalization, enabling nucleophilic substitution reactions .

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse, but computational predictions and analog extrapolation suggest:

PropertyPredicted ValueBasis of Estimation
Density~1.52 g/cm³Comparison to
Melting point120–140°CChromone derivatives
Boiling point390–410°CQSPR models
SolubilityLow in water; soluble in DCM, DMFStructural analogs

The bromomethyl group enhances molecular polarity compared to non-halogenated chromones, influencing solubility and chromatographic behavior .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two functional groups:

Bromomethyl Group

  • Nucleophilic substitution: The C-Br bond undergoes SN2\text{S}_\text{N}2 reactions with amines, thiols, or alkoxides to yield secondary derivatives .

    R-CH2Br+NH3R-CH2NH2+HBr\text{R-CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{R-CH}_2\text{NH}_2 + \text{HBr}
  • Elimination reactions: Under basic conditions, dehydrohalogenation may form a methylene group.

Chromone Core

  • Electrophilic aromatic substitution: The electron-rich benzene ring facilitates halogenation or nitration at unsubstituted positions .

  • Reduction: The γ-pyrone carbonyl can be reduced to a dihydrochromone using NaBH4\text{NaBH}_4 or catalytic hydrogenation .

ActivityMechanismExample Compounds
AnticancerDNA intercalation, topoisomerase inhibition8-Bromo-2-phenylchromone
AntimicrobialDisruption of microbial membranes3,8-Bis(chloromethyl)chromone
Anti-inflammatoryCOX-2 inhibition, NF-κB pathway modulation2-Ethylthio-6-methylchromone

The bromomethyl group’s electrophilicity suggests potential as a covalent inhibitor, targeting cysteine residues in enzymes .

Comparative Analysis with Related Chromones

CompoundSubstituentsKey Differences
8-Bromo-2-methylchromoneBr at 8, CH3_3 at 2Higher polarity
2-Phenyl-8-bromomethylchromone Phenyl at 2Enhanced π-π interactions
3,8-Bis(chloromethyl)chromoneCl at 3 and 8Increased electrophilicity

Future Research Directions

  • Synthetic optimization: Developing regioselective bromination methods.

  • Biological screening: Evaluating anticancer and antimicrobial efficacy in vitro.

  • Derivatization: Creating amide or thioether derivatives for structure-activity studies .

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